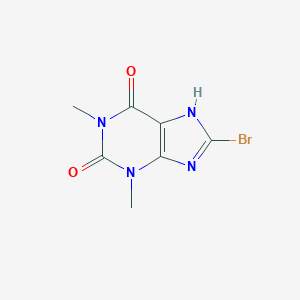

8-Bromotheophyllin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bromtheophyllin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Xanthinderivaten und deren chemischen Eigenschaften verwendet.

Biologie: Bromtheophyllin wird hinsichtlich seiner Auswirkungen auf verschiedene biologische Systeme untersucht, insbesondere seine diuretische Wirkung und Interaktion mit Adenosinrezeptoren.

Medizin: Es wird bei der Entwicklung diuretischer Medikamente und in der Forschung zur Behandlung von Erkrankungen wie dem prämenstruellen Syndrom eingesetzt.

Industrie: Bromtheophyllin wird bei der Formulierung von rezeptfreien Medikamenten und bei der Untersuchung von Arzneimittelwechselwirkungen und Pharmakokinetik verwendet

5. Wirkmechanismus

Bromtheophyllin entfaltet seine Wirkungen hauptsächlich durch seine Wirkung als Diuretikum. Es erhöht die Permeabilität der Nierentubuli, steigert die glomeruläre Filtrationsrate und hemmt die Natriumresorption in den proximalen Tubuli. Dies führt zu einer Steigerung der Urinproduktion und der Ausscheidung von Natrium- und Chloridionen .

Darüber hinaus wirkt Bromtheophyllin als Adenosinrezeptor-Antagonist, insbesondere am A1-Rezeptor. Diese antagonistische Wirkung trägt zu seinen diuretischen Wirkungen bei und kann auch andere physiologische Prozesse beeinflussen .

Wirkmechanismus

Target of Action

8-Bromotheophylline, a xanthine diuretic drug , primarily targets the renal tubule and the glomerular filtration rate . It is also an antagonist of the adenosine receptor A1 .

Mode of Action

8-Bromotheophylline increases the permeability of the renal tubule, enhances the glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubule . This compound’s interaction with its targets leads to an increase in urination frequency, aiding in the relief of bloating and menstrual pain . It is also thought that the presence of 2-amino-2-methyl-1-propanol in the mixture of pamabrom may suppress the antidiuretic hormone in the posterior pituitary gland .

Biochemical Pathways

The primary biochemical pathway affected by 8-Bromotheophylline is the renal filtration pathway . By increasing the permeability of the renal tubule and the glomerular filtration rate, 8-Bromotheophylline affects the urinary concentration of sodium and chloride, leading to an increase in their rates of excretion .

Pharmacokinetics

Its diuretic action suggests that it is well absorbed and distributed in the body, metabolized, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 8-Bromotheophylline’s action primarily involve an increase in urination frequency . This leads to relief from symptoms such as bloating and menstrual pain . The compound’s antagonistic action on the adenosine receptor A1 may also have additional cellular effects .

Biochemische Analyse

Biochemical Properties

8-Bromotheophylline acts as a weak diuretic . It is thought to increase the permeability of the renal tubule, increase glomerular filtration rate, and inhibit sodium reabsorption in the proximal tubule .

Cellular Effects

The diuretic action of 8-Bromotheophylline results in an immediate increase in urination frequency . This effect aids in the relief of bloating and menstrual pain .

Molecular Mechanism

8-Bromotheophylline’s mechanism of action is thought to involve increasing the permeability of the renal tubule, increasing the glomerular filtration rate, and inhibiting sodium reabsorption in the proximal tubule .

Vorbereitungsmethoden

Bromtheophyllin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Bromierung von Theophyllin. Die Reaktion verwendet typischerweise Brom oder Bromwasserstoff als Bromierungsmittel. Der Prozess beinhaltet das Auflösen von Theophyllin in einem geeigneten Lösungsmittel, wie z. B. Essigsäure, und anschließendes Zugeben des Bromierungsmittels unter kontrollierten Bedingungen, um Bromtheophyllin zu erhalten .

Industrielle Produktionsverfahren beinhalten oft großtechnische Bromierungsreaktionen mit strenger Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder andere Reinigungsverfahren gereinigt, um die gewünschte Qualität zu erhalten .

Analyse Chemischer Reaktionen

Bromtheophyllin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Bromtheophyllin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Bromtheophyllin in verschiedene reduzierte Formen umwandeln.

Substitution: Das Bromatom in Bromtheophyllin kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Bromtheophyllin ähnelt anderen Xanthinderivaten wie:

Theophyllin: Ein bekanntes Bronchodilatator, das zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung eingesetzt wird.

Koffein: Ein Stimulans, das häufig in Kaffee und Tee vorkommt und für seine Wirkungen auf das zentrale Nervensystem bekannt ist.

8-Chlorotheophyllin: Ein weiteres Xanthinderivat mit ähnlichen diuretischen Eigenschaften.

Was Bromtheophyllin auszeichnet, ist seine spezifische Bromsubstitution, die ihm einzigartige chemische und pharmakologische Eigenschaften verleiht. Diese Substitution verstärkt seine diuretische Wirkung im Vergleich zu anderen Xanthinderivaten .

Eigenschaften

IUPAC Name |

8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044768 | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 300 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10381-75-6 | |

| Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Bromotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

295-316 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

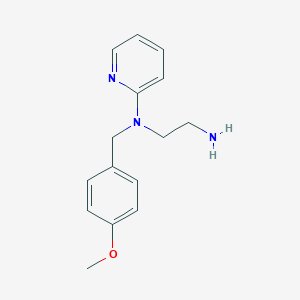

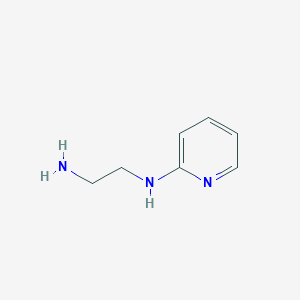

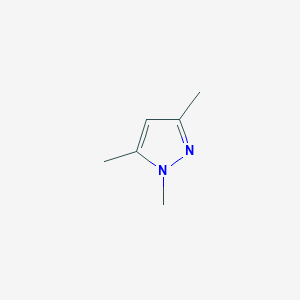

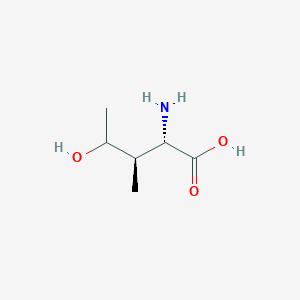

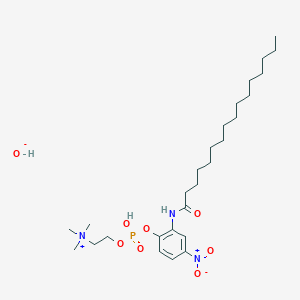

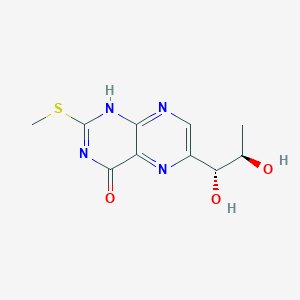

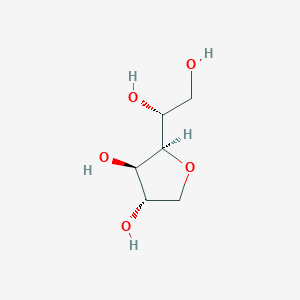

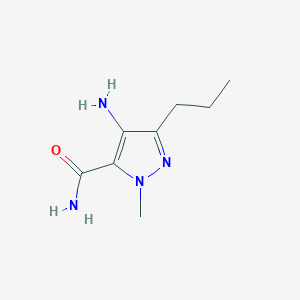

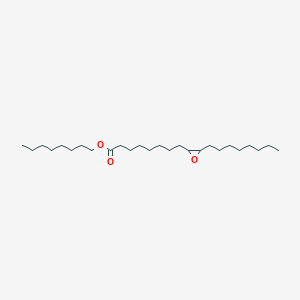

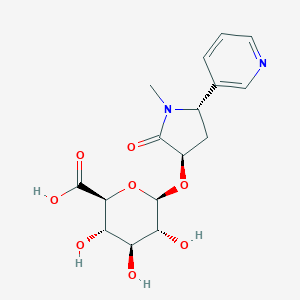

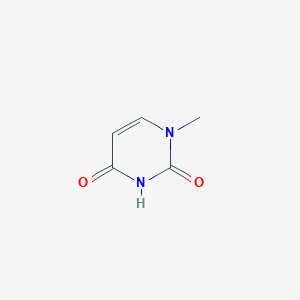

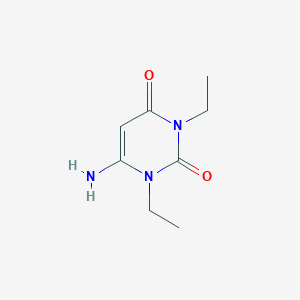

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.